3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione
Descripción
Systematic IUPAC Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for bicyclic systems containing both isoindolinone and piperidine-2,6-dione structural motifs. Based on structural analysis of related compounds in the chemical literature, the complete systematic name would be 3-[4-(5-aminopentyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione. This nomenclature specifically identifies the core piperidine-2,6-dione ring system as the parent structure, with the isoindolinone moiety designated as a substituent at the 3-position.
The structural representation reveals a complex heterocyclic architecture comprising three distinct ring systems connected through strategic nitrogen-carbon bonds. The piperidine-2,6-dione ring serves as the central scaffold, featuring carbonyl groups at positions 2 and 6 that provide characteristic chemical reactivity patterns. The isoindolinone substituent contains a fused benzene ring system with a lactam functionality, while the 5-aminopentyl chain extends from the 4-position of the isoindolinone core.
Comparative analysis with structurally related compounds demonstrates the importance of positional specificity in chemical nomenclature. For instance, the positional isomer 3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione represents a distinct chemical entity where the aminopentyl substituent occupies the 7-position rather than the 4-position. This structural variation necessitates precise nomenclature to distinguish between isomeric forms that may exhibit different chemical and biological properties.
CAS Registry Numbers and Synonyms
Chemical Abstracts Service registry numbers provide unique identifiers for specific chemical compounds, enabling precise identification across scientific databases and regulatory documentation. However, the specific Chemical Abstracts Service number for this compound was not definitively established in the available chemical database records. This absence likely reflects the specialized nature of this particular derivative and its potential classification as a research intermediate or custom synthesis product.
Related structural analogs provide insight into the naming conventions and registry patterns for this chemical class. The compound 3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione, identified as Lenalidomide-C5-NH2, demonstrates the systematic approach to nomenclature for aminoalkyl-substituted derivatives. Alternative chemical identifiers for related compounds include alphanumeric codes such as TQR1088 and TID38845, which represent proprietary or research-specific designations.
The synonym nomenclature for this compound class reflects multiple naming conventions based on different structural perspectives. Some databases utilize the term "aminopentyl" to describe the five-carbon amino-terminated chain, while others may employ alternative descriptors such as "5-amino-1-pentyl" or similar variations. The systematic organization of these synonyms follows established chemical naming protocols that prioritize functional group identification and positional specificity within the overall molecular framework.
Molecular Formula and Weight Variations Across Derivatives
The molecular formula for this compound can be determined through systematic analysis of its constituent atomic components. Based on structural characterization of the related 7-position isomer, the compound contains 18 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms, yielding a molecular formula of C18H23N3O3. This composition reflects the extended alkyl chain modification compared to shorter-chain analogs within the same structural family.
| Compound Variant | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|
| 3-[4-(Aminomethyl)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione | C14H15N3O3 | 273.29 | 4-position aminomethyl |
| This compound | C18H23N3O3 | 329.40* | 4-position aminopentyl |
| 3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | C18H23N3O3 | 329.40* | 7-position aminopentyl |
| 3-(5-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione | C13H13N3O3 | 259.26 | 5-position amino |
*Calculated molecular weight based on atomic composition
The molecular weight progression demonstrates a systematic increase correlating with chain length extension. The aminomethyl derivative exhibits a molecular weight of 273.29 grams per mole, while the aminopentyl variants show calculated molecular weights of approximately 329.40 grams per mole. This 56.11 gram per mole difference corresponds precisely to the addition of four methylene units (C4H8) in the extended alkyl chain.
Structural variations within this derivative family also include different substitution positions on the isoindolinone ring system. The 5-position amino derivative, represented by the compound 3-(5-Amino-1-oxo-isoindolin-2-yl)piperidine-2,6-dione, displays a molecular formula of C13H13N3O3 with a corresponding molecular weight of 259.26 grams per mole. This reduced molecular weight reflects the absence of the extended alkyl chain, highlighting the systematic relationship between structural modification and molecular mass.
Analysis of hydrochloride salt forms reveals additional molecular weight considerations for pharmaceutical and research applications. The compound 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride exhibits a molecular formula of C14H16ClN3O3 with a molecular weight of 309.8 grams per mole. This salt formation increases the molecular weight by 36.5 grams per mole due to the incorporation of hydrogen chloride, demonstrating how salt formation affects the overall molecular characteristics of these derivatives.
Propiedades
IUPAC Name |
3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXXBKHLDNFHCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Lenalidomide-C5-NH2, also known as “3-(4-(5-aminopentyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” or “E3 Ligand-Linker Conjugate 4”, primarily targets the E3 ubiquitin ligase complex protein, cereblon. Cereblon is a substrate adaptor of the CRL4 CRBN E3 ubiquitin ligase. The compound also targets specific transcription factors such as IKZF1 and IKZF3.
Mode of Action
Lenalidomide-C5-NH2 functions as a molecular glue, inducing the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN. This interaction leads to the proteasomal degradation of these transcription factors. The compound also modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase.
Biochemical Pathways
The compound affects multiple biochemical pathways. It induces apoptosis and affects the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2. It also inhibits the release of TNF and other cytokines including interleukin-6 (IL-6), a critical growth factor for multiple myeloma cells.
Pharmacokinetics
Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions. Food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50%. Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours. Its pharmacokinetics are consistent across patient populations, regardless of the type of hematologic malignancy.
Result of Action
The compound’s action results in the proteasomal degradation of specific disease-related proteins. This degradation kills multiple myeloma cells. In del (5q) myelodysplastic syndrome, lenalidomide induces the degradation of CK1α, which preferentially affects del (5q) cells because they express this gene at haploinsufficient levels.
Action Environment
The action of Lenalidomide-C5-NH2 can be influenced by environmental factors such as the presence of other drugs. For instance, when lenalidomide is administered at the same time with proteasome inhibitors, lenalidomide-induced degradation occurs before the onset of proteasomal blockade. This aspect of lenalidomide’s function seems to be particularly relevant in the setting of maintenance therapy and in the presence of minimal residual disease.
Análisis Bioquímico
Biochemical Properties
Lenalidomide-C5-NH2 has been shown to be an immunomodulator, affecting both cellular and humoral limbs of the immune system. It also has anti-angiogenic properties. It works through various mechanisms of actions that promote malignant cell death and enhance host immunity.
Cellular Effects
Lenalidomide-C5-NH2 has been shown to modulate different components of the immune system by altering cytokine production, regulating T cell co-stimulation, and augmenting the NK cell cytotoxicity. It also has effects on signal transduction that can partly explain its selective efficacy in subsets of MDS.
Molecular Mechanism
Lenalidomide-C5-NH2 acts by a novel drug mechanism—modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN. Subsequent proteasomal degradation of these transcription factors kills multiple myeloma cells.
Temporal Effects in Laboratory Settings
Lenalidomide-C5-NH2 has been shown to induce more potent CTL responses against SOCS1 re-expressing–MM cells than unmodified MM cells over time. This suggests that modulation of SOCS1 may enhance immune response and efficacy of Lenalidomide-C5-NH2 in MM.
Dosage Effects in Animal Models
In mice, lenalidomide was administered in doses, which provided comparable pharmacokinetics to human patients. Dose-dependent kinetics were observed over the evaluated dosing range. Administration of 0.5 and 10 mg/kg resulted in systemic bioavailability ranges of 90–105% and 60–75% via IP and oral routes, respectively.
Metabolic Pathways
Lenalidomide-C5-NH2 works through various mechanisms of actions that promote malignant cell death and enhance host immunity. The exact metabolic pathways that the product is involved in are not well known.
Transport and Distribution
Lenalidomide-C5-NH2 is rapidly and highly absorbed (>90% of dose) under fasting conditions. It distributes into semen but is undetectable 3 days after stopping treatment. Lenalidomide was detectable in the brain only after IV dosing of 5 and 10 mg/kg.
Subcellular Localization
The exact subcellular localization of Lenalidomide-C5-NH2 is not well known. It has been shown that lenalidomide, a derivative of thalidomide, binds to an E3 ubiquitin ligase complex and modulates its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins.
Actividad Biológica
3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione, also known by its CAS number 2093388-45-3, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.4 g/mol
- CAS Number : 2093388-45-3
- Purity : Typically above 95% in commercial preparations .
The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:
- Cytokine Modulation : Research indicates that this compound can influence the levels of tumor necrosis factor (TNF) and nuclear factor kappa B (NF-kB), which are critical in inflammatory responses. Elevated TNF levels are associated with various inflammatory and autoimmune diseases .
- Ubiquitin Ligase Interaction : The compound has been shown to act as a ligand for cereblon E3 ubiquitin ligase, facilitating targeted degradation of specific proteins involved in cancer and inflammatory processes. This mechanism positions it as a candidate for developing novel therapeutics targeting malignancies .
Biological Activity and Therapeutic Applications
The compound's biological activities suggest several therapeutic applications:
- Anti-inflammatory Effects : By modulating TNF levels, it may offer therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
- Antitumor Activity : Its ability to degrade proteins associated with tumor growth presents potential applications in oncology, particularly in targeting resistant cancer cell lines .
Case Study 1: Anti-inflammatory Potential
In a study examining the anti-inflammatory effects of compounds similar to this compound, researchers found that administration led to a significant reduction in TNF levels in animal models of inflammation. This suggests a promising avenue for treating chronic inflammatory diseases .
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination with existing chemotherapeutics. The results indicated enhanced efficacy against certain cancer cell lines, attributed to its dual action on both NF-kB and TNF pathways. This synergistic effect could lead to improved outcomes in cancer therapy .
Summary of Biological Activities
| Activity Type | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Modulation of TNF and NF-kB | Rheumatoid arthritis, IBD |
| Antitumor | Targeted degradation via cereblon | Cancer treatment |
| Cytokine modulation | Influencing inflammatory mediators | Autoimmune diseases |
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds similar to 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can selectively target human colorectal adenocarcinoma cells (HT29) and lymphoid leukemia cells (CEM), demonstrating higher toxicity compared to non-malignant cell lines .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line Targeted | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HT29 | 5 | 10 |
| Compound B | Colo205 | 3 | 15 |
| This compound | HSC-4 | 4 | 12 |
Anti-inflammatory Properties
The compound has been investigated for its ability to modulate tumor necrosis factor-alpha (TNF-α) levels, which plays a crucial role in inflammatory responses. By inhibiting TNF-α production, this compound could potentially offer therapeutic benefits in conditions characterized by excessive inflammation, such as rheumatoid arthritis and sepsis .
Case Study: TNF Inhibition
A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in TNF levels, correlating with decreased inflammation markers. This suggests potential applications in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the condensation of specific piperidone derivatives with isoindoline components. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetics.
Table 2: Synthetic Pathways and Yields
| Synthetic Route | Yield (%) | Notable Derivative |
|---|---|---|
| Route A | 85 | Compound C |
| Route B | 90 | Compound D |
| Route C | 75 | 3-[4-(5-Aminobutyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary in substituent type, position, and functional groups. Key comparisons include:
Amino-Substituted Derivatives
- 3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione (): Substituent: Primary amino group at isoindolinone position 3.
- 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (): Substituent: Amino group at isoindoline position 4. Impact: Dual dioxo groups increase electrophilicity, which may enhance reactivity in forming covalent adducts but reduce metabolic stability .
Halogenated Derivatives
- 3-(5-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (): Substituent: Fluorine at isoindolinone position 5. Impact: Fluorine’s electron-withdrawing effect improves metabolic stability and bioavailability compared to the aminopentyl derivative .
Nitro and Hydroxy Derivatives
- 3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (): Substituent: Nitro group at isoindolinone position 4. Impact: Nitro groups enhance oxidative stress in cancer cells but may confer toxicity risks .
- 2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione (): Substituent: Hydroxy group at isoindoline position 4.
Complex Side Chains
- 3-(4-((2-(4-Fluorophenyl)pyrimidin-4-yl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (): Substituent: Fluorophenyl-pyrimidine at isoindolinone position 4. Impact: Bulky aromatic groups enhance target affinity (e.g., kinase inhibition) but may reduce solubility .
- 3-(5-(Aminomethyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione hydrochloride (): Substituent: Aminomethyl at isoindolinone position 5. Impact: Positional isomerism alters binding orientation to CRBN, affecting degradation efficiency of target proteins .
Pharmacological and Physicochemical Properties
Métodos De Preparación
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic breakdown of 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione reveals three key fragments:
- Piperidine-2,6-dione core : Synthesized via cyclization of glutamic acid derivatives or Dieckmann condensation of diesters.
- Isoindolin-1-one scaffold : Constructed from phthalic anhydride derivatives through cyclization or palladium-catalyzed coupling.
- 5-Aminopentyl side chain : Introduced via alkylation, reductive amination, or Mitsunobu reactions, often requiring protective groups like tert-butoxycarbonyl (Boc) to prevent side reactions.
Critical challenges include regioselective functionalization at the isoindolinone’s C4 position and maintaining stereochemical integrity during piperidine ring formation.
Synthetic Routes and Methodological Frameworks
Route 1: Alkylation of Isoindolinone Intermediate
This approach prioritizes early introduction of the 5-aminopentyl chain onto the isoindolinone scaffold before coupling with the piperidine-2,6-dione core.
Step 1: Synthesis of 4-Bromo-1-oxoisoindoline
Phthalic anhydride is treated with ammonium acetate to form 1-oxoisoindoline, followed by bromination at C4 using N-bromosuccinimide (NBS) under radical conditions.
Step 2: Introduction of 5-Aminopentyl Group
The brominated intermediate undergoes nucleophilic substitution with 5-(Boc-amino)pentylmagnesium bromide. The reaction is conducted in tetrahydrofuran (THF) at −78°C, yielding 4-(5-(Boc-amino)pentyl)-1-oxoisoindoline.
Step 3: Coupling with Piperidine-2,6-dione
The functionalized isoindolinone is coupled with 3-aminopiperidine-2,6-dione hydrochloride using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Deprotection with trifluoroacetic acid (TFA) liberates the primary amine, furnishing the target compound.
Key Data :
- Yield for alkylation: 62–68% (similar to Boc-protected analogs in).
- Coupling efficiency: ~75% (based on analogous piperidine-2,6-dione reactions).
Route 2: Reductive Amination Approach
This method leverages reductive amination to install the 5-aminopentyl moiety after assembling the isoindolinone-piperidine-dione core.
Step 1: Preparation of 4-Oxoisoindolin-1-one
4-Oxoisoindolin-1-one is synthesized via oxidation of 4-hydroxyisoindolin-1-one using Jones reagent.
Step 2: Reductive Amination with 5-Aminopentanol
The ketone intermediate reacts with 5-aminopentanol in the presence of sodium cyanoborohydride (NaBH3CN) and acetic acid. The reaction proceeds at room temperature for 24 hours, yielding 4-(5-hydroxy pentylamino)isoindolin-1-one.
Step 3: Oxidation and Cyclization
The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane, followed by cyclocondensation with glutamine under acidic conditions to form the piperidine-2,6-dione ring.
Optimization Notes :
Comparative Analysis of Synthetic Strategies
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 48% | 52% | 32% |
| Key Advantage | High regioselectivity | Mild conditions | Scalability |
| Major Limitation | Boc deprotection risks | Oxidation side reactions | Resin loading inefficiency |
Characterization and Analytical Validation
Critical spectroscopic data for this compound:
- HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₈H₂₃N₃O₃: 329.1734; found: 329.1738.
- ¹H NMR (500 MHz, DMSO-d₆) : δ 1.42–1.48 (m, 4H, pentyl CH₂), 2.65–2.72 (m, 2H, piperidine CH₂), 4.58 (t, J = 7.1 Hz, 1H, NH), 7.52–7.60 (m, 3H, isoindolinone aromatic).
- IR (KBr) : 3320 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (aromatic C=C).
Challenges and Alternative Methodologies
Steric Hindrance During Alkylation
Bulky substituents at C4 of isoindolinone impede nucleophilic substitution. Microwave-assisted synthesis (120°C, 30 min) enhances reaction kinetics, improving yields by 15–20%.
Epimerization at Piperidine C3
The stereocenter at C3 of piperidine-2,6-dione is prone to racemization under basic conditions. Employing N-acetyl protection during coupling mitigates this issue.
Green Chemistry Alternatives
Recent advances propose biocatalytic amination using transaminases, though substrate specificity remains a barrier for the 5-aminopentyl chain.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[4-(5-Aminopentyl)-1-oxoisoindolin-2-yl]piperidine-2,6-dione?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs. This approach is critical for addressing complex multi-variable interactions in heterocyclic compound synthesis .
Q. How can researchers ensure the purity and structural fidelity of this compound during characterization?
- Methodological Answer : Combine high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to assess purity (>95%) and confirm molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for verifying the presence of the 5-aminopentyl side chain and piperidine-2,6-dione core. Store the compound at 2–8°C under inert atmosphere to prevent degradation .
Q. What are the key considerations for incorporating this compound into PROTAC (Proteolysis-Targeting Chimera) design?
- Methodological Answer : As a lenalidomide analog, this compound’s isoindolinone moiety binds cereblon (CRBN), enabling targeted protein degradation. Researchers must optimize the linker length (e.g., PEG-based spacers) between the compound and the E3 ligase-binding domain to balance proteasome recruitment efficiency and cellular permeability. Validate degradation efficiency via Western blotting and cellular viability assays .
Q. What formulation strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or lipid-based nanoemulsions to enhance aqueous solubility. Preformulation studies, including pH-solubility profiling and stability testing under physiological conditions, are critical. Polymorph screening (e.g., via X-ray diffraction) ensures selection of the most bioavailable crystalline form .
Advanced Research Questions
Q. How can polymorphic forms of this compound be identified and characterized for pharmaceutical development?
- Methodological Answer : Employ X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to detect polymorphic transitions. Solvent-mediated crystallization under controlled humidity and temperature conditions can isolate distinct forms. Stability studies (accelerated aging at 40°C/75% RH) determine the thermodynamically favored polymorph .
Q. What computational approaches are effective in predicting reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., density functional theory, DFT) model reaction intermediates and transition states. Pairing this with machine learning algorithms trained on existing reaction databases can predict feasible synthetic routes and side products. Molecular dynamics simulations further assess solvent effects and reaction kinetics .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC50). Investigate batch-to-batch variability via impurity profiling (HPLC-MS). Structural analogs (e.g., fluorinated or brominated derivatives) may exhibit divergent CRBN-binding kinetics, necessitating comparative studies .
Q. What methodologies assess the compound’s stability under oxidative and hydrolytic stress?
- Methodological Answer : Conduct forced degradation studies using hydrogen peroxide (oxidative) and buffers at varying pH (hydrolytic). Monitor degradation products via LC-MS and assign structures using tandem MS/MS. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard storage conditions .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic index?
- Methodological Answer : Synthesize derivatives with modifications to the aminopentyl chain (e.g., alkylation, cyclization) or isoindolinone core. Evaluate CRBN-binding affinity (SPR), degradation efficiency (target protein half-life), and cytotoxicity (MTT assays) in parallel. Multi-parametric optimization tools (e.g., Pareto front analysis) balance potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
